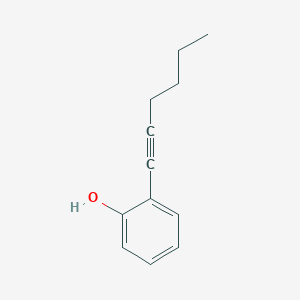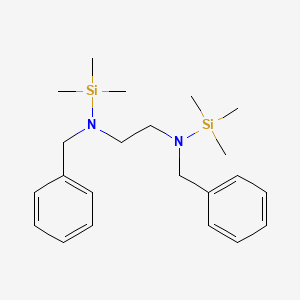
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two benzyl groups and two trimethylsilyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride and trimethylsilyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and are conducted under an inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or trimethylsilyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dibenzylethylenediamine: Similar structure but lacks the trimethylsilyl groups.
N,N’-Bis(trimethylsilyl)ethylenediamine: Similar structure but lacks the benzyl groups.
N,N,N’,N’-Tetramethylethylenediamine: Different substituents but similar diamine backbone.
Uniqueness
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is unique due to the presence of both benzyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
113522-44-4 |
|---|---|
Formule moléculaire |
C22H36N2Si2 |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
N,N'-dibenzyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H36N2Si2/c1-25(2,3)23(19-21-13-9-7-10-14-21)17-18-24(26(4,5)6)20-22-15-11-8-12-16-22/h7-16H,17-20H2,1-6H3 |
Clé InChI |
DNJZDCFSDYYWEY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CCN(CC1=CC=CC=C1)[Si](C)(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)

![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)
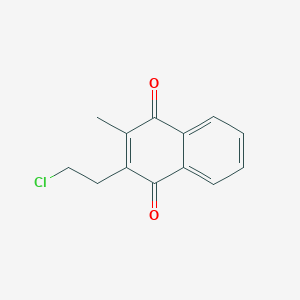
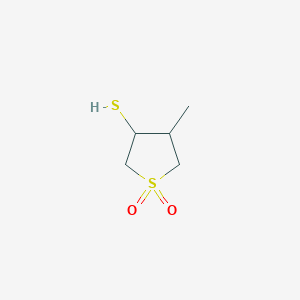
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
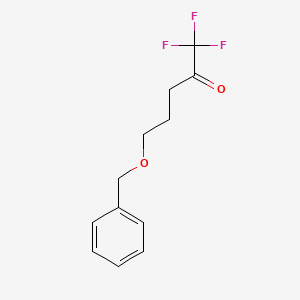
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
